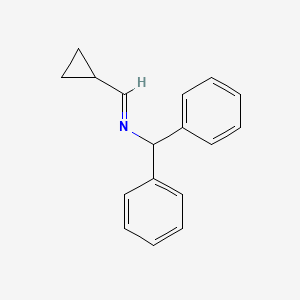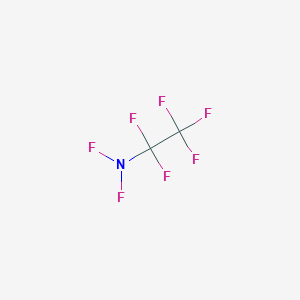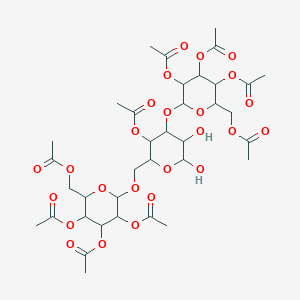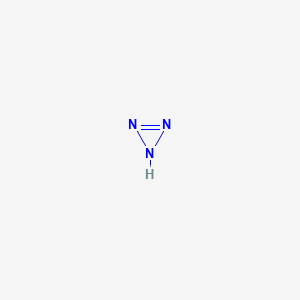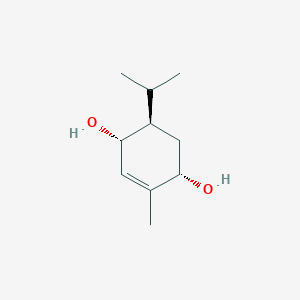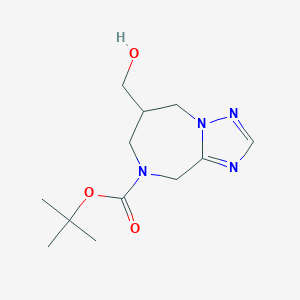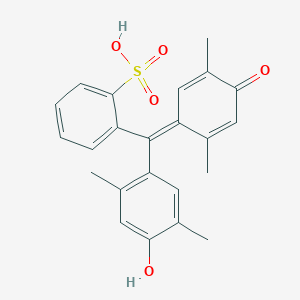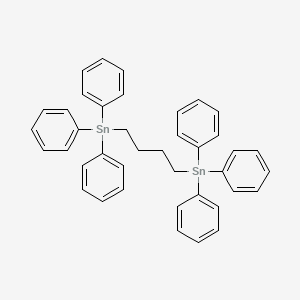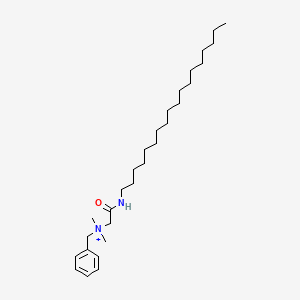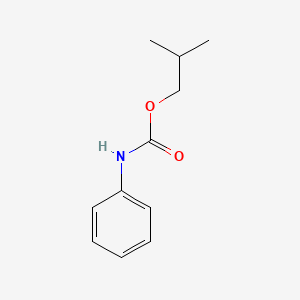
Isobutyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl phenylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isobutyl phenylcarbamate can be synthesized through various methods. One common approach involves the reaction of isobutylamine with phenyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
C6H5COCl+NH2CH2CH(CH3)2→C6H5NHCOOCH2CH(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps, such as recrystallization or distillation, to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyl phenylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isobutylamine and phenol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carbamate derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Isobutylamine and phenol.
Oxidation: Carbamate derivatives.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Isobutyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug design and as a prodrug.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of isobutyl phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Isobutyl phenylcarbamate can be compared with other carbamates, such as:
- Ethyl phenylcarbamate
- Methyl phenylcarbamate
- Isopropyl phenylcarbamate
Uniqueness
This compound is unique due to its specific isobutyl group, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets.
Similar Compounds
- Ethyl phenylcarbamate : Similar structure but with an ethyl group instead of an isobutyl group.
- Methyl phenylcarbamate : Contains a methyl group, leading to different reactivity and properties.
- Isopropyl phenylcarbamate : Features an isopropyl group, affecting its chemical behavior and applications.
Is there anything else you would like to know about this compound?
Eigenschaften
CAS-Nummer |
2291-80-7 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-methylpropyl N-phenylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-9(2)8-14-11(13)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
ULLHJKVIRXQCJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
